2-Aminohept-6-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-aminohept-6-enoic acid derivatives involves a methodology that originates from aspartic acid. A notable process includes the preparation of (S)-2-aminohept-6-enoate ester as an intermediate, followed by diversification through cross-metathesis reactions to yield the title compounds. This synthesis route is pivotal for producing suberic acid derivatives, showcasing the utility of 2-aminohept-6-enoic acid in designing peptides of biological relevance (Chattopadhyay, Sil, & Mukherjee, 2017).
Molecular Structure Analysis
The molecular structure of 2-aminohept-6-enoic acid derivatives and related compounds has been characterized through various techniques, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal that intermolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in stabilizing the crystal structures of these compounds. Such detailed structural analysis aids in understanding the molecular basis of their reactivity and properties (Venkatesan et al., 2016).
Chemical Reactions and Properties
2-Aminohept-6-enoic acid and its derivatives participate in a variety of chemical reactions, contributing to their significance in synthetic chemistry. For example, the compound has been utilized in the asymmetric synthesis of amino acids and peptides, which are crucial for pharmaceutical applications and the study of biological processes. These reactions often involve enantioselective hydrogenation, highlighting the compound's role in producing chiral molecules (Kwon, Keusenkothen, & Smith, 1992).
Scientific Research Applications
Synthesis of Derivatives for Biological Relevance : 2-Aminohept-6-enoic acid is utilized in the synthesis of 2-aminosuberic acid derivatives, which are components of some histone deacetylase inhibiting cyclic tetrapeptides. This synthesis is significant for the design and creation of peptides with biological relevance (Chattopadhyay, Sil, & Mukherjee, 2017).
Biosynthesis Studies in Plants : Research on Aesculus californica indicates that 2-Aminohept-6-enoic acid plays a role as an analogue of phenylalanine, impacting the activity of specific synthetase enzymes in plants. This highlights its importance in plant biochemistry and potential applications in understanding plant metabolism (Fowden, 1968; Fowden & Mazelis, 1971).
Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of unsaturated α-hydroxy acids, demonstrating its utility in stereochemically complex chemical processes (Macritchie, Silcock, & Willis, 1997).
Metabolic Synthesis in Drug Development : In pharmaceutical research, derivatives of 2-Aminohept-6-enoic acid have been studied for their role in the metabolic synthesis of anti-inflammatory drugs, such as indomethacin (Gillard & Belanger, 1987).
Inhibition Studies : The compound has been involved in studies exploring the inhibition of various enzymes, such as ornithine aminotransferase and peptidylglycine alpha-mono-oxygenase, providing insights into potential therapeutic applications (Jung & Seiler, 1978; Feng et al., 2000).
Stereochemical and Kinetic Studies : Kinetic and stereochemical studies of compounds related to 2-Aminohept-6-enoic acid have contributed to understanding the mechanisms of enzyme inhibition, which is crucial for designing more effective drugs (Kwon, Keusenkothen, & Smith, 1992).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with 2-Aminohept-6-enoic acid include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-aminohept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVDVSHGOKTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohept-6-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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